4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

B-RAF V600E inhibition Kinase inhibitor selectivity Oncology chemical probe

4-Chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 372972-94-6) is a synthetic imidazo[1,2-a]pyridine derivative that functions as a type II kinase inhibitor. It is a key representative from a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs rationally designed to target the B-RAF V600E oncogenic driver while minimizing off-target activity against P38 and VEGFR2 kinases.

Molecular Formula C21H16ClN3O
Molecular Weight 361.8 g/mol
Cat. No. B5723540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Molecular FormulaC21H16ClN3O
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C=C1
InChIInChI=1S/C21H16ClN3O/c1-14-7-12-18-23-19(15-5-3-2-4-6-15)20(25(18)13-14)24-21(26)16-8-10-17(22)11-9-16/h2-13H,1H3,(H,24,26)
InChIKeyJCEPGYAUBRCACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: A Selective B-RAF V600E Inhibitor Scaffold for Targeted Oncology Research


4-Chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 372972-94-6) is a synthetic imidazo[1,2-a]pyridine derivative that functions as a type II kinase inhibitor [1]. It is a key representative from a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs rationally designed to target the B-RAF V600E oncogenic driver while minimizing off-target activity against P38 and VEGFR2 kinases [2]. The compound is commercially available from major chemical suppliers and is primarily utilized as a reference inhibitor in B-RAF-driven cancer models .

Why 4-Chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Cannot Be Replaced by Generic Imidazopyridine Analogs


Imidazo[1,2-a]pyridine benzamides exhibit steep structure-activity relationships where subtle substituent variations on the benzamide ring drastically alter kinase selectivity and physicochemical properties [1]. The 4-chloro substituent in this compound yields a distinct combination of B-RAF V600E potency (IC50 4.10 nM [2]) and a lipophilicity profile (LogP 4.82, LogSW -5.95 ) that differs markedly from the 4-methoxy analog (IC50 0.300 nM, LogP 4.18, LogSW -5.38). These differences translate into divergent target residence times, off-target kinase inhibition profiles, and in vivo pharmacokinetics, meaning that simple potency comparisons cannot predict functional performance in cellular or animal models [1].

Quantitative Differentiation Evidence for 4-Chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide vs. Closest Analogs


B-RAF V600E Inhibitory Potency: Distinct Activity Profile vs. 4-Methoxy Analog

The 4-chloro analog exhibits an IC50 of 4.10 nM against B-RAF V600E in a time-resolved FRET assay, which is 13.7-fold less potent than the 4-methoxy analog (IC50 0.300 nM) tested under the identical assay conditions [1]. This intermediate potency window may be advantageous when complete pathway suppression is undesirable, such as in studies of RAF paradoxical activation or adaptive feedback mechanisms where hyper-potent inhibitors can trigger counter-regulatory signaling [2].

B-RAF V600E inhibition Kinase inhibitor selectivity Oncology chemical probe

Lipophilicity-Driven Physicochemical Differentiation: LogP and Aqueous Solubility Contrast

The 4-chloro analog possesses a calculated LogP of 4.82 and LogSW of -5.95, differing significantly from the 4-methoxy analog's LogP of 4.18 and LogSW of -5.38 . This 0.64-unit higher LogP indicates greater membrane permeability potential, while the lower LogSW suggests reduced aqueous solubility that may necessitate formulation optimization for in vivo studies [1]. The tPSA values also diverge: 46.4 Ų (chloro) vs. 55.6 Ų (methoxy), further underscoring the distinct drug-likeness profiles that can influence absorption and distribution properties .

Lipophilicity Aqueous solubility Drug-likeness optimization

Kinase Selectivity Potential: Implications from Series-Wide SAR for P38 and VEGFR2 Counterscreening

The Smith et al. 2017 series, which includes the 4-chloro analog, was explicitly optimized to improve selectivity over P38 and VEGFR2 kinases, common off-target liabilities of ATP-competitive kinase inhibitors [1]. While compound-specific selectivity data for the 4-chloro analog are not publicly available, the overall series SAR indicates that halogen substitution at the 4-position of the benzamide ring plays a critical role in modulating the selectivity window. The 4-chloro substitution, in contrast to the 4-methoxy variant, may confer a distinct selectivity fingerprint that warrants targeted profiling in a custom kinase panel before committing to the more potent but potentially less selective methoxy analog [2].

Kinase selectivity Off-target profiling B-RAF drug discovery

Recommended Research Applications for 4-Chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Based on Quantitative Evidence


PARADOX-BREAKING RAF INHIBITOR STUDIES REQUIRING SUB-MAXIMAL PATHWAY SUPPRESSION

The 4.10 nM B-RAF V600E IC50 positions this compound as a useful tool for investigating RAF paradoxical activation and dimerization-driven resistance mechanisms, where hyper-potent inhibitors (e.g., sub-nanomolar IC50) can inadvertently stabilize RAF dimers and activate ERK signaling in wild-type BRAF contexts [1]. Its intermediate potency allows researchers to titrate pathway inhibition and study adaptive kinome reprogramming without complete target saturation [1].

COMPARATIVE ADME PROFILING OF IMIDAZOPYRIDINE BENZAMIDE ANALOGS

The distinct physicochemical properties (LogP 4.82, tPSA 46.4 Ų) relative to the methoxy analog make this compound an ideal candidate for matched-pair analysis of lipophilicity effects on membrane permeability, metabolic stability, and plasma protein binding. Researchers can use this compound alongside the 4-methoxy analog (LogP 4.18, tPSA 55.6 Ų) in parallel ADME assays to decouple potency from pharmacokinetic behavior .

KINASE SELECTIVITY PROFILING REFERENCE COMPOUND

Given the series-level optimization for selectivity over P38 and VEGFR2 [1], this compound serves as a reference inhibitor in broad-panel kinase profiling studies aimed at establishing structure-selectivity relationships for the imidazo[1,2-a]pyridine benzamide chemotype. Its defined chemical structure and commercial availability facilitate reproducible sourcing for multicenter selectivity screening initiatives .

CELL-BASED B-RAF V600E PHARMACODYNAMIC BIOMARKER STUDIES

With a well-characterized biochemical IC50, this compound can be employed in cell-based assays (e.g., A375 melanoma line) to measure pMEK/pERK suppression and correlate target engagement with phenotypic outcomes. Its lower potency versus the methoxy analog may provide a wider dynamic range for dose-response studies, enabling more precise EC50 determination in cellular context [1].

Quote Request

Request a Quote for 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.